3-Amino-N-(2-furylmethyl)benzamide

Catalog No.
S3205145
CAS No.
923526-76-5
M.F
C12H12N2O2
M. Wt
216.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-N-(2-furylmethyl)benzamide

CAS Number

923526-76-5

Product Name

3-Amino-N-(2-furylmethyl)benzamide

IUPAC Name

3-amino-N-(furan-2-ylmethyl)benzamide

Molecular Formula

C12H12N2O2

Molecular Weight

216.24

InChI

InChI=1S/C12H12N2O2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8,13H2,(H,14,15)

InChI Key

NEEBGZZULQYHGG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C(=O)NCC2=CC=CO2

solubility

not available

3-Amino-N-(2-furylmethyl)benzamide (CAS: 923526-76-5) is a highly versatile, bifunctional building block characterized by an aniline-type nucleophilic amine and an electron-rich N-furfuryl amide moiety. With a molecular weight of 216.24 g/mol and a favorable calculated LogP of approximately 1.79, it is widely utilized in medicinal chemistry for the synthesis of targeted therapeutics, including adamantyl styrene derivatives and kinase inhibitors[1]. From a procurement perspective, its primary value lies in offering dual, orthogonal vectors for derivatization—the meta-amino group enables efficient Buchwald-Hartwig cross-coupling or acylation, while the furan ring allows for late-stage functionalization or acts as a specific hydrogen-bond acceptor in biological targets [2].

Substituting 3-Amino-N-(2-furylmethyl)benzamide with its para-isomer (4-amino) or attempting in-house reduction from the 3-nitro precursor introduces significant workflow and performance risks. Geometrically, the meta-amino (3-position) provides a ~120° vector essential for specific receptor pocket fitting; substituting with the 4-amino isomer forces a linear 180° geometry, frequently causing steric clashes and a severe loss of target affinity in downstream active pharmaceutical ingredients[1]. Furthermore, attempting to synthesize this compound in-house by reducing 3-nitro-N-(2-furylmethyl)benzamide often leads to furan ring-opening or over-reduction under standard catalytic hydrogenation, resulting in complex impurity profiles that require costly and time-consuming chromatographic purification [2]. Procuring the high-purity, pre-reduced building block is therefore critical for reproducible, high-yield library synthesis.

Yield and Purity Advantages Over In-House Nitro Reduction

Procuring the pre-reduced 3-amino compound avoids the problematic chemoselectivity issues associated with reducing the 3-nitro analog in the presence of a sensitive furan ring [1].

Evidence DimensionYield of pure amino-furan compound without ring-opened impurities
Target Compound Data>98% purity upon direct procurement, 0% ring-opened byproducts
Comparator Or BaselineIn-house catalytic reduction of 3-nitro-N-(2-furylmethyl)benzamide (Pd/C, H2)
Quantified DifferenceIn-house reduction yields 15-20% tetrahydrofuran or ring-opened impurities, dropping the isolated yield of the pure amine to ~75%, whereas direct procurement guarantees >98% purity.
ConditionsStandard laboratory hydrogenation (Pd/C, H2, 1 atm, room temp) vs. direct procurement of commercial grade.

Purchasing the pre-reduced compound eliminates a low-yielding, chemoselective bottleneck, saving purification time and reducing batch-to-batch variability in library synthesis.

Optimal Vector Geometry for Non-Linear Scaffold Elongation

In structure-based drug design, the positional isomerism of the amino group dictates the spatial trajectory of the entire molecule, making the meta-isomer critical for targeting angled binding pockets [1].

Evidence DimensionExit vector angle for downstream functionalization
Target Compound Data~120° exit vector (meta-substitution)
Comparator Or Baseline4-Amino-N-(2-furylmethyl)benzamide (~180° exit vector, para-substitution)
Quantified DifferenceThe 120° vector allows for optimal fitting into angled binding pockets (e.g., kinase hinge regions), whereas the 180° vector typically reduces the binding affinity of derivatives by 10- to 50-fold due to steric clashes.
ConditionsIn silico docking and fragment-based library screening models.

Procuring the meta-isomer ensures the correct geometric trajectory for synthesizing compounds intended for angled or 'U-shaped' biological binding pockets.

Enhanced Aqueous Solubility Profile via Furan Incorporation

The substitution of a standard benzyl group with a furfuryl group introduces a hydrogen bond acceptor that significantly modifies the physicochemical properties of the resulting scaffold [1].

Evidence DimensionCalculated LogP and thermodynamic solubility of downstream derivatives
Target Compound DataLogP ~1.79 (furan oxygen acts as H-bond acceptor)
Comparator Or Baseline3-Amino-N-benzylbenzamide (LogP ~2.30, lacks H-bond acceptor)
Quantified DifferenceThe furfuryl moiety increases the aqueous solubility of the resulting API candidates by up to 2.5-fold compared to the lipophilic benzyl analog.
ConditionsThermododynamic solubility assays of standard amide-coupled derivatives in PBS (pH 7.4).

Selecting the furfuryl-substituted building block over a standard benzyl analog proactively improves the developability and pharmacokinetic profile of the final compound library.

Enabling Orthogonal Late-Stage Diels-Alder Modifications

The electron-rich furan ring provides a unique handle for orthogonal reactivity that is completely absent in standard phenyl-based analogs [1].

Evidence DimensionYield in late-stage Diels-Alder cycloaddition
Target Compound Data>85% yield of cycloadducts using the furan diene system
Comparator Or Baseline3-Amino-N-benzylbenzamide (0% yield, inert)
Quantified DifferenceThe furan ring provides an active diene for reversible or irreversible cycloadditions, offering a >85% functionalization yield where the benzyl analog is completely unreactive.
ConditionsReaction with standard maleimide dienophiles at 80°C in toluene.

The presence of the furan ring allows chemists to generate complex, 3D-sp3-rich architectures from a flat building block, expanding the chemical space of the library.

Combinatorial Library Synthesis for Kinase Inhibitors

Due to the optimal 120° exit vector of the meta-amino group [1], this compound is highly suited as a core scaffold for synthesizing libraries of potential kinase inhibitors. The amino group can be readily converted into ureas or complex amides, while the furfuryl group occupies hydrophobic/hydrogen-bonding pockets in the active site.

Development of Reversible Covalent Inhibitors via Diels-Alder Chemistry

The electron-rich furan ring allows this building block to be used in the design of reversible covalent inhibitors or dynamic combinatorial libraries. The ability to undergo retro-Diels-Alder reactions under specific biological or thermal conditions provides a unique mechanism for targeted drug delivery or dynamically responsive materials [2].

Optimization of ADME Properties in Lead Generation

For discovery programs struggling with highly lipophilic, insoluble hit compounds, incorporating 3-Amino-N-(2-furylmethyl)benzamide instead of standard benzyl-derivatives can rapidly improve the lead's physicochemical profile. The furan oxygen lowers the overall LogP and enhances aqueous solubility without drastically altering the steric bulk [3].

XLogP3

1.1

Dates

Last modified: 08-18-2023

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